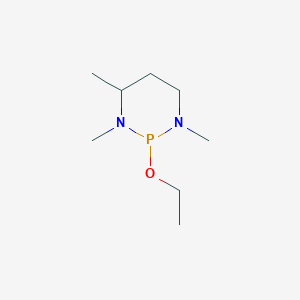
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is an organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus trichloride derivative with an amine, followed by the introduction of ethoxy and methyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Diazaphosphinane: Lacks the ethoxy and methyl groups, resulting in different chemical properties.
1,3,2-Diazaphospholidine: A five-membered ring analog with different reactivity.
Phosphinanes: Compounds with similar phosphorus-nitrogen ring structures but different substituents.
Uniqueness
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is unique due to the presence of ethoxy and methyl groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications.
Propiedades
Número CAS |
96475-46-6 |
|---|---|
Fórmula molecular |
C8H19N2OP |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C8H19N2OP/c1-5-11-12-9(3)7-6-8(2)10(12)4/h8H,5-7H2,1-4H3 |
Clave InChI |
QIKNBRVSNFHJFA-UHFFFAOYSA-N |
SMILES canónico |
CCOP1N(CCC(N1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


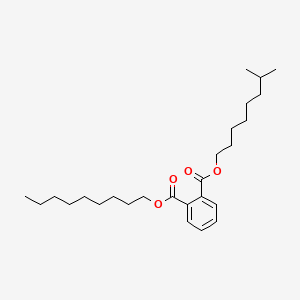
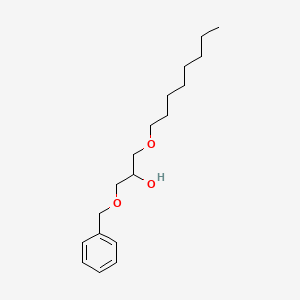

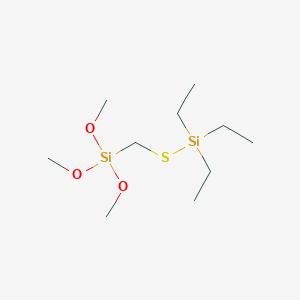
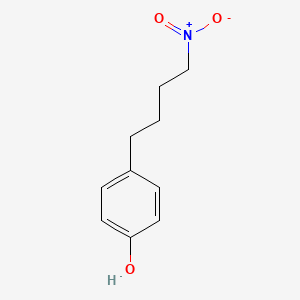
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

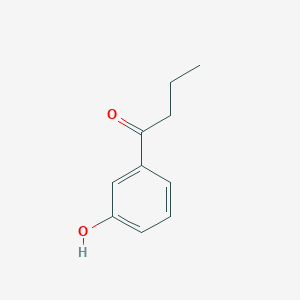
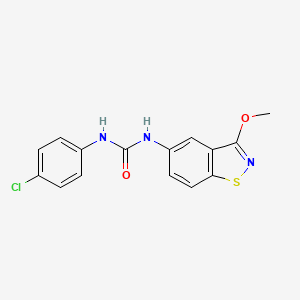

![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

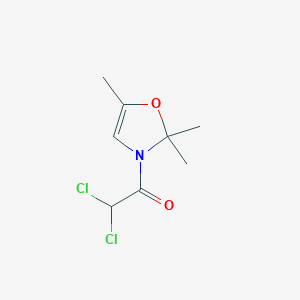
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
